molecular formula C6H10O4Se B14509791 Dimethyl 2,2'-selanyldiacetate CAS No. 63822-22-0

Dimethyl 2,2'-selanyldiacetate

Cat. No.: B14509791
CAS No.: 63822-22-0
M. Wt: 225.11 g/mol
InChI Key: VMXYSOBKVWXUPE-UHFFFAOYSA-N
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Description

Dimethyl 2,2’-selanyldiacetate is an organoselenium compound characterized by the presence of selenium atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,2’-selanyldiacetate can be synthesized through several methods. One common approach involves the reaction of dimethyl selenide with diacetyl in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of dimethyl 2,2’-selanyldiacetate may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction is carefully monitored to ensure optimal yield and purity. Post-reaction, the product is subjected to rigorous purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-selanyldiacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state, often using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Reduced selenium-containing compounds.

    Substitution: Various organoselenium derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2,2’-selanyldiacetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique selenium content.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which dimethyl 2,2’-selanyldiacetate exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium is known to participate in redox reactions, influencing cellular oxidative stress pathways. The compound can modulate the activity of enzymes involved in redox homeostasis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl selenide
  • Diacetyl selenide
  • Selenourea

Comparison

Dimethyl 2,2’-selanyldiacetate is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.

Properties

CAS No.

63822-22-0

Molecular Formula

C6H10O4Se

Molecular Weight

225.11 g/mol

IUPAC Name

methyl 2-(2-methoxy-2-oxoethyl)selanylacetate

InChI

InChI=1S/C6H10O4Se/c1-9-5(7)3-11-4-6(8)10-2/h3-4H2,1-2H3

InChI Key

VMXYSOBKVWXUPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C[Se]CC(=O)OC

Origin of Product

United States

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